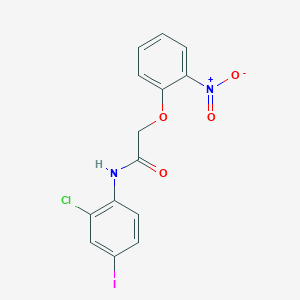![molecular formula C18H27NO5S B3741522 diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741522.png)
diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Descripción general
Descripción
The compound “diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with a methyl group and two carboxylate ester groups. One of the ester groups is further substituted with an amine that is acylated with a 2,2-dimethylpropanoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring is aromatic and planar, while the ester groups would have a trigonal planar geometry around the carbonyl carbon and a tetrahedral geometry around the oxygen. The acylated amine would also have a tetrahedral geometry .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The ester groups could undergo hydrolysis, transesterification, or reduction. The acylated amine could undergo reactions typical of amides, such as hydrolysis. The thiophene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the aromatic thiophene ring .Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s a reagent or intermediate in chemical synthesis, future research could involve exploring its use in different reactions or developing more efficient or environmentally friendly synthetic routes .
Propiedades
IUPAC Name |
dipropan-2-yl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-9(2)23-15(20)12-11(5)13(16(21)24-10(3)4)25-14(12)19-17(22)18(6,7)8/h9-10H,1-8H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXYZNPKZUTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C(C)(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741445.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3741465.png)



![N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3741499.png)
![ethyl (4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3741500.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-4-morpholinylacetamide](/img/structure/B3741502.png)

![2-chloro-N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3741513.png)
![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)